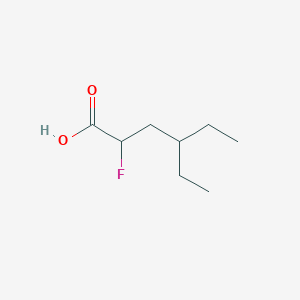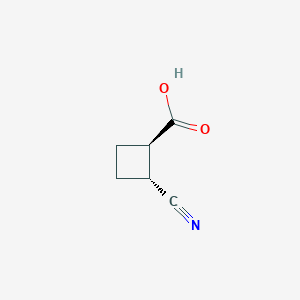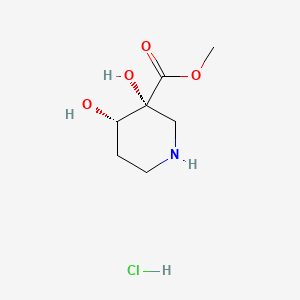
4-Ethyl-2-fluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-fluorohexanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethyl group at the fourth position and a fluorine atom at the second position on a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorohexanoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-ethylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of the fluorine atom into the hexanoic acid chain, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-fluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted hexanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-fluorohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-fluorohexanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
4-Ethylhexanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorohexanoic acid: Lacks the ethyl group, leading to variations in its physical and chemical behavior.
Propiedades
Fórmula molecular |
C8H15FO2 |
|---|---|
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
4-ethyl-2-fluorohexanoic acid |
InChI |
InChI=1S/C8H15FO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
MCPNEXSQVUAEJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)

![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)
![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)





